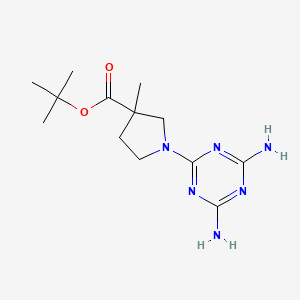![molecular formula C12H22N6O2 B7436597 Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate, also known as PTAM, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate has potential applications in scientific research, particularly in the field of biochemistry. It can be used as a substrate for enzymes that catalyze the transfer of phosphate groups, such as protein kinases. This makes Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate useful in studying the mechanisms of cellular signaling pathways and the regulation of protein function.
Mechanism of Action
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate acts as a phosphate donor, transferring a phosphate group to target molecules through the action of protein kinases. This phosphorylation can change the activity, localization, and interactions of the target molecule, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate has been shown to have biochemical and physiological effects in various cellular systems. It can activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate has also been shown to inhibit the activity of protein phosphatases, which can lead to increased phosphorylation and activation of downstream targets.
Advantages and Limitations for Lab Experiments
One advantage of using Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate is also relatively expensive and may not be suitable for large-scale studies. Additionally, its use may be limited by the availability of specialized equipment and expertise required for its synthesis and analysis.
Future Directions
There are several potential future directions for research on Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate. One area of interest is its role in cancer biology, as aberrant phosphorylation of proteins is a hallmark of many types of cancer. Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate could be used to study the effects of protein phosphorylation on cancer cell proliferation and survival. Another area of interest is the development of Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate analogs with improved properties, such as increased potency or specificity for certain protein kinases. These analogs could be used to further elucidate the mechanisms of cellular signaling pathways and potentially lead to the development of new therapeutic agents.
Synthesis Methods
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate can be synthesized through a multi-step process involving the reaction of 4,6-diamino-1,3,5-triazine with 3-bromo-4-methylpentanoic acid, followed by the addition of isopropyl alcohol and triethylamine. The resulting product is then purified through recrystallization to obtain Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate in high yield and purity.
properties
IUPAC Name |
propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O2/c1-6(2)8(5-9(19)20-7(3)4)15-12-17-10(13)16-11(14)18-12/h6-8H,5H2,1-4H3,(H5,13,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZZUXQGUAVECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC(C)C)NC1=NC(=NC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2R)-1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-yl]-N-ethylcarbamate](/img/structure/B7436515.png)
![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)

![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
![2-[[2-(4-fluorophenyl)-2-methoxyacetyl]amino]-2-methyl-N-phenylpropanamide](/img/structure/B7436575.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)
![5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)